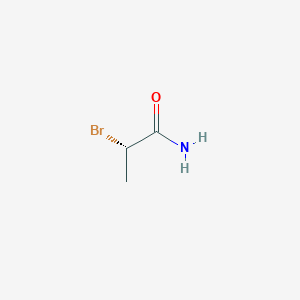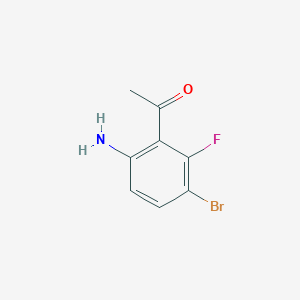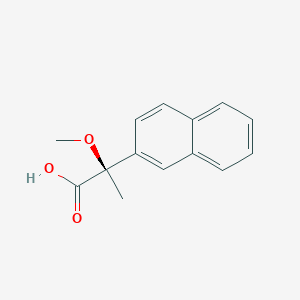
(R)-2-Methoxy-2-naphthalen-2-yl-propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Methoxy-2-naphthalen-2-yl-propionic acid is a chiral compound with significant importance in organic chemistry. It is known for its unique structural properties and potential applications in various scientific fields. The compound is characterized by the presence of a methoxy group and a naphthalene ring, which contribute to its distinct chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methoxy-2-naphthalen-2-yl-propionic acid typically involves enantioselective methods to ensure the production of the desired enantiomer. One common approach is the enantioselective addition of arylboronic acids to N-heteroaryl ketones, which provides access to chiral α-heteroaryl tertiary alcohols . This method employs rhodium-catalyzed reactions with specific ligands to achieve high enantioselectivity and yield.
Industrial Production Methods
Industrial production of ®-2-Methoxy-2-naphthalen-2-yl-propionic acid may involve large-scale enantioselective synthesis techniques. These methods often utilize advanced catalytic systems and optimized reaction conditions to ensure efficiency and scalability. The use of renewable feedstocks and green chemistry principles is also gaining traction in industrial settings to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
®-2-Methoxy-2-naphthalen-2-yl-propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy group and naphthalene ring can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize yields .
Major Products
The major products formed from these reactions include various derivatives of ®-2-Methoxy-2-naphthalen-2-yl-propionic acid, such as ketones, alcohols, and substituted naphthalene compounds
Applications De Recherche Scientifique
®-2-Methoxy-2-naphthalen-2-yl-propionic acid has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and as a ligand in catalytic reactions.
Biology: The compound’s chiral nature makes it valuable in studying enantioselective biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of ®-2-Methoxy-2-naphthalen-2-yl-propionic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical processes. Its chiral nature allows it to interact selectively with biological molecules, leading to distinct effects on cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-Methoxy-2-naphthalen-2-yl-propionic acid: The enantiomer of the compound with different stereochemistry.
2-Methoxy-2-naphthalen-2-yl-acetic acid: A structurally similar compound with a different side chain.
Naphthalene derivatives: Compounds with similar naphthalene rings but different functional groups.
Uniqueness
®-2-Methoxy-2-naphthalen-2-yl-propionic acid is unique due to its specific chiral configuration and the presence of both a methoxy group and a naphthalene ring.
Propriétés
Formule moléculaire |
C14H14O3 |
|---|---|
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
(2R)-2-methoxy-2-naphthalen-2-ylpropanoic acid |
InChI |
InChI=1S/C14H14O3/c1-14(17-2,13(15)16)12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,1-2H3,(H,15,16)/t14-/m1/s1 |
Clé InChI |
PATHKUFURGNLJU-CQSZACIVSA-N |
SMILES isomérique |
C[C@@](C1=CC2=CC=CC=C2C=C1)(C(=O)O)OC |
SMILES canonique |
CC(C1=CC2=CC=CC=C2C=C1)(C(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-(Diethylamino)phenyl)-3,6-dimethylbenzo[d]thiazol-3-ium chloride](/img/structure/B12839918.png)
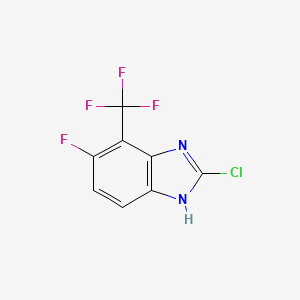
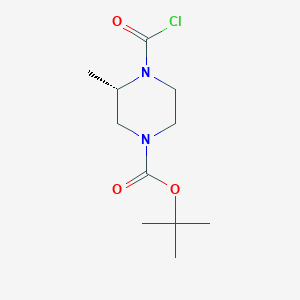

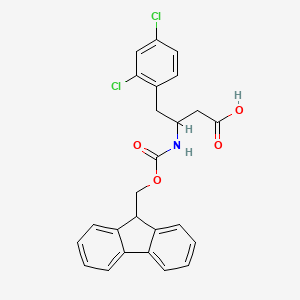
![2,5-Bis[2-(1,3,3-trimethyl-1,3-dihydro-2h-indol-2-ylidene)ethylidene]cyclopentanone](/img/structure/B12839961.png)
![(6R,7AR)-3-amino-8,8-dimethyltetrahydro-4h-3a,6-methanobenzo[d]oxazol-2(3h)-one hydrochloride](/img/structure/B12839977.png)
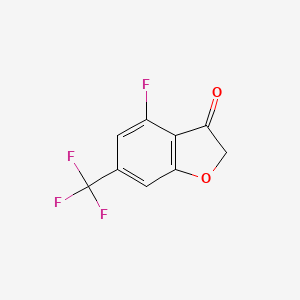
![3-((3R,4R)-3-((6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)(methyl)amino)-4-methylpiperidin-1-yl)-3-oxopropanenitrile 2-hydroxypropane-1,2,3-tricarboxylate](/img/structure/B12839983.png)
